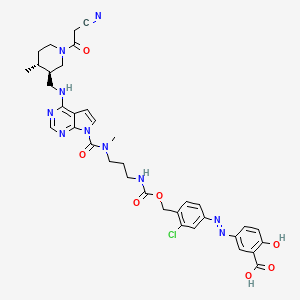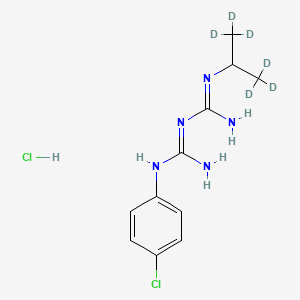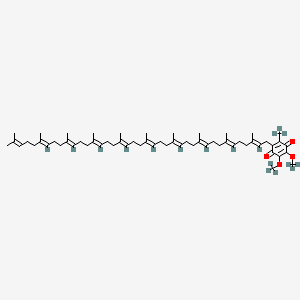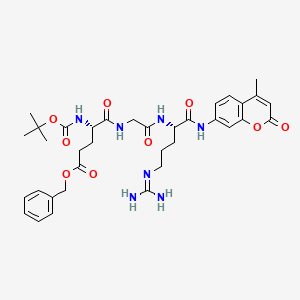
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is a chemical compound that belongs to the class of chromen-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen-2-one derivative with similar biological activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C19H14O4 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H14O4/c1-13-6-8-14(9-7-13)10-11-18(20)23-17-12-19(21)22-16-5-3-2-4-15(16)17/h2-12H,1H3/b11-10+ |
Clave InChI |
QNSHUINNWDSBEP-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




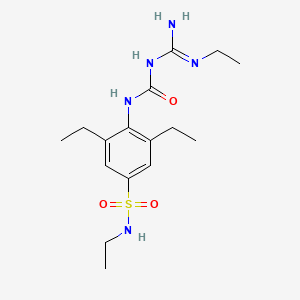

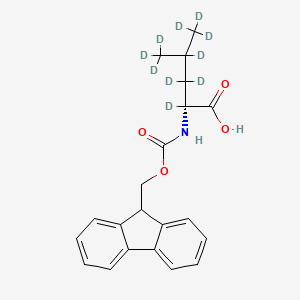
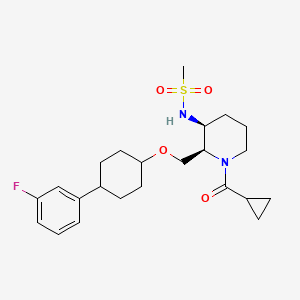
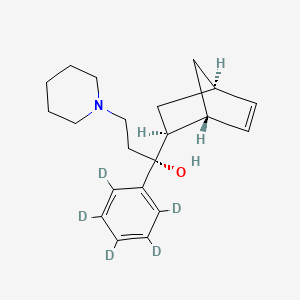
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)


